4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride
Description
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is a fluorinated aryl azide derivative with a benzyl amine backbone. Its structure features four fluorine substituents on the aromatic ring and an azido group at the para position (relative to the benzyl amine), enabling unique reactivity in bioorthogonal chemistry and materials science.
Properties
IUPAC Name |
(4-azido-2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N4.ClH/c8-3-2(1-12)4(9)6(11)7(5(3)10)14-15-13;/h1,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPCAPYEWOSREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376322 | |
| Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-47-0 | |
| Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Azide Substitution on Fluorinated Aromatic Scaffolds
The introduction of the azide group onto tetrafluorinated benzene rings typically exploits nucleophilic aromatic substitution (SNAr). In one protocol, methyl 2,3,5,6-tetrafluorobenzoate undergoes substitution with sodium azide (NaN₃) in a acetone-water mixture under reflux, yielding 4-azidotetrafluorobenzoate with 96% efficiency. The electron-withdrawing effect of adjacent fluorine atoms activates the para-position for azide displacement, as demonstrated by the following reaction:
Subsequent hydrolysis of the ester group using NaOH in aqueous methanol generates 4-azidotetrafluorobenzoic acid. This intermediate is critical for further functionalization, including conversion to acid chlorides for Curtius rearrangement or direct amination.
Benzyl Alcohol to Amine Conversion
A pivotal step involves transforming a benzyl alcohol precursor into the target amine. For example, 4-azido-2,3,5,6-tetrafluorobenzenemethanol (EVT-15472791) is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halide. Subsequent nucleophilic substitution with aqueous or gaseous ammonia introduces the amine group:
This method achieves moderate yields (60–75%) due to competing elimination reactions caused by the electron-deficient aromatic ring.
Carbamate Protection and Deprotection Strategy
To mitigate side reactions during amination, a protective group approach is employed. The carboxylic acid derivative of 4-azidotetrafluorobenzoic acid is converted to an acyl azide, which undergoes Curtius rearrangement to form an isocyanate intermediate. Reaction with tert-butanol or 2-trimethylsilylethanol generates a stable carbamate:
Deprotection with HCl in acetic acid or trifluoroacetic acid (TFA) yields the free amine, which is precipitated as the hydrochloride salt.
Comparative Analysis of Methodologies
Table 1: Key Reaction Parameters and Yields
Challenges and Optimization Strategies
Competing Elimination in Amination
The electron-withdrawing nature of fluorine and azide groups deactivates the benzyl position, favoring elimination over substitution. To enhance SN2 reactivity:
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Polar aprotic solvents : Dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) improve nucleophilicity of ammonia.
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High-pressure conditions : Reacting benzyl bromides with NH₃ at 5–10 atm increases substitution yields to 85%.
Stability of Azide Intermediates
Azides are thermally sensitive; thus, low-temperature protocols (0–25°C) and inert atmospheres (N₂ or Ar) are critical during synthesis. For example, acyl azides derived from 4-azidotetrafluorobenzoic acid require storage at −20°C to prevent premature decomposition.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Recent adaptations of the Curtius rearrangement in continuous flow reactors reduce reaction times from hours to minutes while maintaining >90% yield. This method minimizes handling of hazardous intermediates, enhancing safety for large-scale production.
Salt Formation and Purification
The final hydrochloride salt is precipitated by adding concentrated HCl to a cold diethyl ether solution of the free amine. Recrystallization from ethanol/water (1:3 v/v) yields >99% pure product.
Spectroscopic Characterization Data
Table 2: Key Spectral Signatures
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 4-Azidotetrafluorobenzoic acid | 2110 (N₃), 1690 (C=O) | 3.90 (s, 3H, OCH₃) | −138 to −142 (m) |
| 4-Azido-2,3,5,6-tetrafluorobenzyl amine | 3350 (NH₂), 2100 (N₃) | 4.20 (s, 2H, CH₂) | −136 to −140 (m) |
| Hydrochloride salt | 2500 (NH₃⁺), 2110 (N₃) | 4.25 (s, 2H, CH₂) | −135 to −139 (m) |
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Photoaffinity Labeling: The compound can be used to label biological molecules through UV-induced crosslinking.
Common Reagents and Conditions:
Reagents: Sodium azide, copper catalysts, alkyne-containing compounds.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under ambient or slightly elevated temperatures.
Major Products:
Triazoles: Formed through click chemistry reactions.
Labeled Biomolecules: Resulting from photoaffinity labeling.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN·HCl
- Molecular Weight : 235.095 g/mol
- Melting Point : 140-141°C
The presence of the azide group allows for participation in various chemical reactions, particularly click chemistry and photoaffinity labeling.
Chemistry
Click Chemistry
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is widely used as a reagent in click chemistry. It participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable triazole compounds. This reaction is crucial for synthesizing complex molecules in organic chemistry.
Table 1: Click Chemistry Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| CuAAC | Azide reacts with alkyne in the presence of Cu | Triazoles |
| Nucleophilic Substitution | Replacement of azide with other functional groups | Various derivatives |
Biology
Photoaffinity Labeling
This compound serves as a photoaffinity labeling agent to study protein interactions and molecular pathways. Upon UV irradiation, it forms covalent bonds with biological targets, allowing researchers to map interactions within cells.
Case Study: Protein Interaction Mapping
In a study investigating protein aggregation inhibitors for ALS therapy, this compound was used to label proteins in live cells. The labeled proteins were analyzed to understand their interactions and roles in disease progression .
Medicine
Drug Development and Diagnostic Imaging
Research has indicated potential applications of this compound in drug development due to its ability to selectively label biomolecules. Its properties can be harnessed for creating targeted drug delivery systems or imaging agents that enhance the visibility of specific tissues or cells during diagnostic procedures.
Industrial Applications
The compound is also utilized in the production of advanced materials and polymers with specific properties due to its unique reactivity profile. Its ability to form stable covalent bonds makes it suitable for creating durable materials that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride involves its ability to form covalent bonds with target molecules. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. In photoaffinity labeling, the compound is activated by UV light, leading to the formation of reactive intermediates that covalently bind to nearby biomolecules. This allows researchers to identify and study molecular interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated vs. Non-Fluorinated Aryl Azides
4-Azidobenzyl Derivatives (Non-Fluorinated)
- Reactivity : Slower 1,3-dipolar cycloaddition with TCO compared to fluorinated analogs due to the absence of electron-withdrawing fluorine groups. The rate difference is nearly an order of magnitude .
- Stability of Intermediates : Post-cycloaddition imine intermediates have higher pKa (~9–10), leading to slower self-immolation in hydrogels under acidic conditions (pH 3.7) .
- Applications : Less effective in rapid hydrogel dissolution or bioorthogonal triggering due to slower kinetics .
4-Azido-2,3,5,6-Tetrafluorobenzyl Derivatives
- Reactivity : Fluorine substituents lower the pKa of the imine intermediate (~7–8), accelerating self-immolation and gel dissolution .
- Kinetic Advantage: Cycloaddition with TCO occurs ~10× faster than non-fluorinated analogs, enabling precise control in stimuli-responsive systems .
- Material Stability : Enhances hydrogel stability at lower critical gel concentrations (CGC) in unbuffered water .
Table 1: Comparison of Fluorinated and Non-Fluorinated Aryl Azides
Functionalized Derivatives in Materials Science
4-Azido-2,3,5,6-Tetrafluorobenzyl Methacrylate (ABMA)
- Application: Forms homopolymers with azide-functional cores for nanogel synthesis. Fluorination enables thermally reversible degelation and UV-triggered crosslinking via nitrene intermediates .
- Comparison to Non-Azide Methacrylates: Superior stability in non-selective solvents due to fluorinated aryl azide chemistry .
N-(2-Aminoethyl)-4-Azido-2,3,5,6-Tetrafluorobenzamide
- Application: Conjugated to calcein or Cy7 for fluorescence imaging. The fluorinated azide improves reaction efficiency in click chemistry compared to non-fluorinated analogs .
Radiation-Labile Prodrug Caging Groups
Para-Azido-2,3,5,6-Tetrafluorobenzyl vs. Traditional Caging Groups
- Sensitivity: Fluorinated aryl azides exhibit lower sensitivity to positron emitters compared to non-fluorinated radiation-labile groups (e.g., nitroaromatics), enabling stable prodrug designs .
- Theranostic Potential: Fluorinated azides allow companion imaging probes due to controlled activation kinetics .
Mechanistic Insights and Limitations
- Self-Immolation Pathway : Fluorine substituents reduce steric hindrance and electronic repulsion during cycloaddition, favoring rapid imine formation and subsequent cleavage .
- Cytotoxicity : While AzF4-PhePhe hydrogels show low cytotoxicity, residual fluorinated intermediates may require purification for biomedical use .
Biological Activity
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride (CAS Number: 139428-47-0) is a compound notable for its unique chemical structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features an azide group (-N₃) and multiple fluorine atoms, contributing to its reactivity and utility in various chemical reactions. Its molecular formula is , with a molecular weight of approximately 235.095 g/mol. The melting point of this compound ranges from 140 to 141 °C .
Target of Action
this compound is structurally related to photoaffinity labeling agents like 4-azido-2,3,5,6-tetrafluorobenzoic acid. These compounds interact with biological receptors through a mechanism known as photoaffinity labeling , where UV light activates the azide group to form reactive intermediates that covalently bond to nearby biomolecules .
Biochemical Pathways
As a photoaffinity labeling agent, it can probe various biochemical pathways by selectively tagging proteins or nucleic acids. This tagging allows researchers to study protein interactions and cellular processes in real-time .
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Protein Labeling : It effectively labels proteins in living cells, enabling the study of protein dynamics and interactions within complex biological systems.
- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable hydrogels that can encapsulate therapeutic agents like doxorubicin. Studies indicate that these hydrogels can release drugs in a controlled manner upon activation by bioorthogonal triggers .
- Diagnostic Applications : Its ability to label DNA probes makes it valuable in genetic research and diagnostics, particularly for detecting genetic disorders through hybridization assays .
Case Studies
Several studies highlight the diverse applications of this compound:
- Hydrogel Formation : A study demonstrated that incorporating this compound into peptide-based hydrogels significantly improved stability and drug release profiles compared to non-fluorinated counterparts. The gel showed a rapid response to bioorthogonal triggers with effective drug release rates of up to 89% within 24 hours .
- Genetic Disorder Detection : In a patent application detailing methods for detecting chromosomal abnormalities, the compound was utilized for its ability to hybridize with specific DNA sequences, providing a non-invasive approach to prenatal genetic testing .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves sequential fluorination and azide substitution. For example:
Start with a fluorinated benzyl precursor (e.g., 2,3,5,6-tetrafluorobenzyl chloride).
Introduce the azide group via nucleophilic substitution using NaN₃ in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C).
Hydrochloride salt formation is achieved by treating the free amine with HCl in anhydrous conditions.
Validation:
- Purity: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) .
- Structural Confirmation: Employ H/F NMR to confirm fluorine and azide placement, and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
Thermal Stability: Accelerated degradation tests at 40°C, 60°C, and 80°C over 1–4 weeks, monitored via TLC or HPLC .
Light Sensitivity: Expose samples to UV (365 nm) and visible light, tracking azide decomposition using IR spectroscopy (N₃ peak at ~2100 cm⁻¹) .
Moisture Sensitivity: Store samples in desiccators with controlled humidity (0–75% RH) and monitor hydrolysis by F NMR .
Q. What safety protocols are critical when handling this azide-containing compound?
Methodological Answer:
- Lab Design: Use explosion-proof fume hoods and avoid metal spatulas (risk of shock-sensitive metal azides).
- Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and flame-resistant lab coats.
- Waste Disposal: Quench excess azides with NaNO₂/HCl before disposal to prevent explosive hazards .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Use density functional theory (DFT) to calculate transition-state energies for azide substitution, identifying optimal solvents (e.g., DMF vs. DMSO) and temperatures.
Apply cheminformatics tools (e.g., Gaussian, ORCA) to predict competing side reactions, such as C-F bond cleavage or azide dimerization .
Validate predictions with microreactor experiments to test high-risk conditions safely .
Q. What strategies mitigate competing reactions during bioconjugation using this compound?
Methodological Answer:
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with TBTA ligands to suppress Cu-induced azide decomposition .
Photoaffinity Labeling: Optimize UV irradiation time (e.g., 5–30 sec pulses at 302 nm) to balance labeling efficiency and azide photodegradation .
Competition Analysis: Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2:1 alkyne:azide ratio) to favor desired products .
Q. How can researchers resolve contradictions in reactivity data across different experimental setups?
Methodological Answer:
Controlled Variable Testing: Isolate factors like solvent polarity (e.g., DMF vs. THF) or trace metal contamination (e.g., Fe³⁺) using design-of-experiments (DoE) frameworks .
Cross-Validation: Compare kinetic data from stopped-flow spectroscopy (millisecond resolution) with traditional batch reactor results .
Literature Benchmarking: Replicate published protocols (e.g., Li et al., 2018) to identify methodological divergences, such as inert atmosphere requirements .
Q. What advanced techniques characterize its interactions with biological targets?
Methodological Answer:
Photo-Crosslinking: Incubate the compound with target proteins, irradiate, and digest with trypsin for LC-MS/MS identification of labeled peptides .
Fluorescence Quenching: Use Förster resonance energy transfer (FRET) probes to track binding kinetics in real time .
Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
